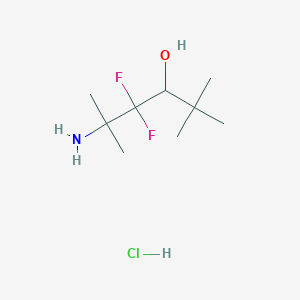
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride is a chemical compound with the molecular formula C9H19ClF2NO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Fluorination: Introduction of fluorine atoms into the precursor molecule using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: Incorporation of the amino group through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group via oxidation reactions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment to ensure high yield and purity.
Continuous Flow Synthesis: Utilization of continuous flow reactors to streamline the synthesis process, enhancing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various functionalized derivatives.
Scientific Research Applications
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, modulating their activity and function. Specific pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
4,4-Difluoro-2,2,5-trimethylhexan-3-amine: Lacks the hydroxyl group, affecting its reactivity and applications.
5-Amino-4,4-difluoro-2,2,5-trimethylhexanoic acid: Contains a carboxylic acid group, leading to different chemical properties and uses.
Uniqueness
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride is unique due to its combination of amino, difluoro, and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H20ClF2NO |
|---|---|
Molecular Weight |
231.71 g/mol |
IUPAC Name |
5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol;hydrochloride |
InChI |
InChI=1S/C9H19F2NO.ClH/c1-7(2,3)6(13)9(10,11)8(4,5)12;/h6,13H,12H2,1-5H3;1H |
InChI Key |
PFAWIDAAFQLKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C(C)(C)N)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


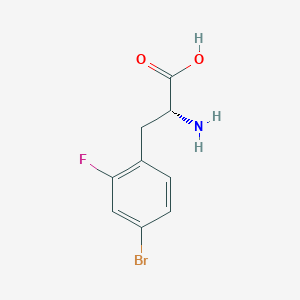
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine](/img/structure/B13498485.png)
![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)
![2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498496.png)


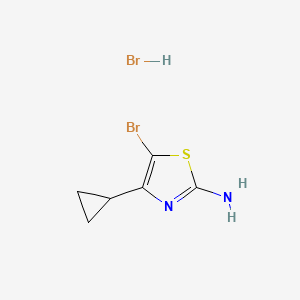
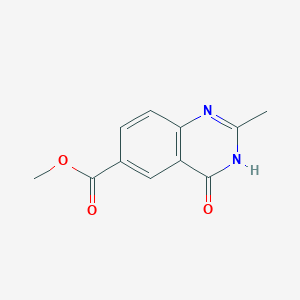
![1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid](/img/structure/B13498526.png)
![1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)
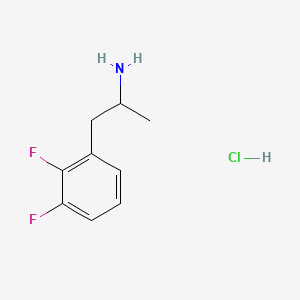
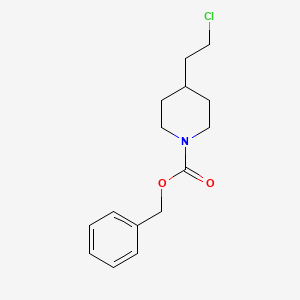
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)
![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
